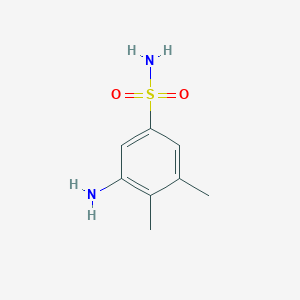

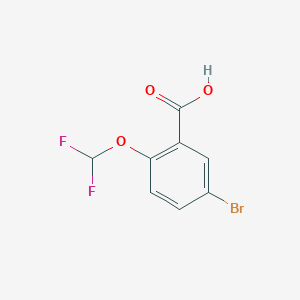

3-Bromo-4-methoxy-benzamidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-Bromo-4-methoxy-benzamidine, is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss 3-Bromo-4-methoxy-benzamidine, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.

Synthesis Analysis

The synthesis of related brominated and methoxy-substituted compounds is well-documented. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been achieved in good yields and characterized spectroscopically . Similarly, a concise synthesis of N-3-substituted derivatives from primary amines and other intermediates using microwave-assisted reactions has been reported, indicating the potential for efficient synthetic routes . The total synthesis of a naturally occurring brominated compound has been achieved starting from a bromo-dimethoxyphenyl precursor . These studies suggest that the synthesis of 3-Bromo-4-methoxy-benzamidine could potentially be carried out using similar strategies, such as halogenation and methoxylation reactions.

Molecular Structure Analysis

Crystal structure analysis is a powerful tool for understanding the molecular geometry of compounds. The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing two-dimensional architectures formed by hydrogen bonds and Br⋯O or π–π interactions . Similarly, the structure of N-hydroxy-5-bromophenyl-2-carboxamidine has been determined, showing a non-coplanar arrangement of the benzene ring and oxime groups . These findings highlight the importance of intermolecular interactions in the solid-state structure of brominated compounds, which would also be relevant for the analysis of 3-Bromo-4-methoxy-benzamidine.

Chemical Reactions Analysis

The reactivity of brominated compounds in various chemical reactions has been explored. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3 . This indicates that brominated compounds can participate in selective substitution reactions, which could be applicable to the functionalization of 3-Bromo-4-methoxy-benzamidine. Additionally, the synthesis of hetero annulated carbazoles from bromo-methoxybenzaldehyde suggests that bromo-methoxy compounds can undergo cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxy-substituted compounds are influenced by their molecular structure. The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for phenanthridinone synthesis, involves N–H⋯O hydrogen bonds and C-Br⋯π interactions, which could affect its physical properties . The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed using X-ray diffraction and DFT calculations, revealing its molecular geometry and electronic properties . These studies provide a framework for predicting the properties of 3-Bromo-4-methoxy-benzamidine, such as its potential antioxidant activity, which could be inferred from the DPPH free radical scavenging test .

科学研究应用

Photodynamic Therapy in Cancer Treatment

The compound 3-bromo-4-methoxy-benzamidine and its derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives, including 3-bromo-4-methoxy-benzamidine. This compound exhibited good fluorescence properties and high singlet oxygen quantum yield, making it a suitable Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Development of Novel Oxazol-5(4H)-ones

Research by Rosca (2020) involved synthesizing new oxazolones by reacting derivatives of 3-bromo-4-methoxy-benzamidine. These compounds were tested for cytotoxicity and antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these derivatives in developing pharmacologically significant compounds (Rosca, 2020).

Electrochemical Bromination Studies

Kulangiappar et al. (2014) studied the electrochemical bromination of 4-methoxy toluene, which resulted in the formation of 3-bromo 4-methoxy toluene. This study provides insights into the reactions and product yields of such brominated compounds, which can be pivotal in further research involving 3-bromo-4-methoxy-benzamidine (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Antitumor Activity of Derivatives

A study by Murali et al. (2017) synthesized hetero annulated carbazoles, including a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, and tested them for in vitro antitumor activity. The results showed significant growth inhibition in certain cancer cell lines, indicating the potential of 3-bromo-4-methoxy-benzamidine derivatives as antitumor agents (Murali, Sparkes, & Prasad, 2017).

属性

IUPAC Name |

3-bromo-4-methoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXWXKAEPIJEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408126 |

Source

|

| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxy-benzamidine | |

CAS RN |

687985-65-5 |

Source

|

| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)